

A Technical Guide to the Fundamental Chemistry of 4,4-Diphenylpiperidine Hydrochloride

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Compound of Interest

Compound Name: 4,4-Diphenylpiperidine hydrochloride

Cat. No.: B1305266

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Introduction

4,4-Diphenylpiperidine hydrochloride is a heterocyclic organic compound featuring a central piperidine ring substituted at the 4-position with two phenyl groups. As a hydrochloride salt, it exhibits enhanced stability and solubility, making it a valuable building block in various chemical and pharmaceutical applications.^[1] Its rigid structure serves as a crucial scaffold in medicinal chemistry for the development of novel therapeutic agents, particularly those targeting the central nervous system.^{[1][2]} This technical guide provides an in-depth overview of its core chemical properties, synthesis, analysis, and applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

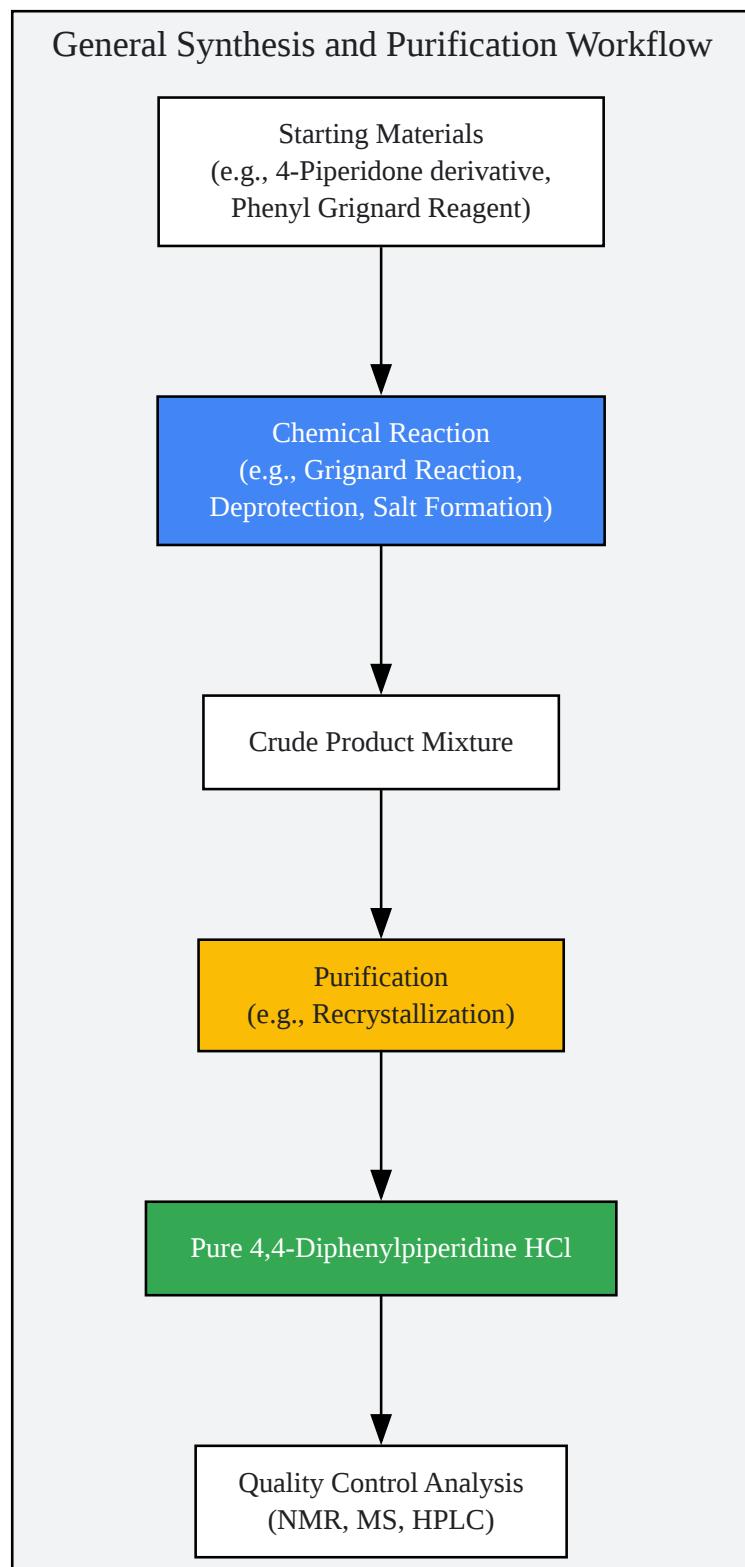
4,4-Diphenylpiperidine hydrochloride is a white to pale brown solid known for its high melting point and stability under recommended storage conditions.^[1] Its key physical and chemical properties are summarized below.

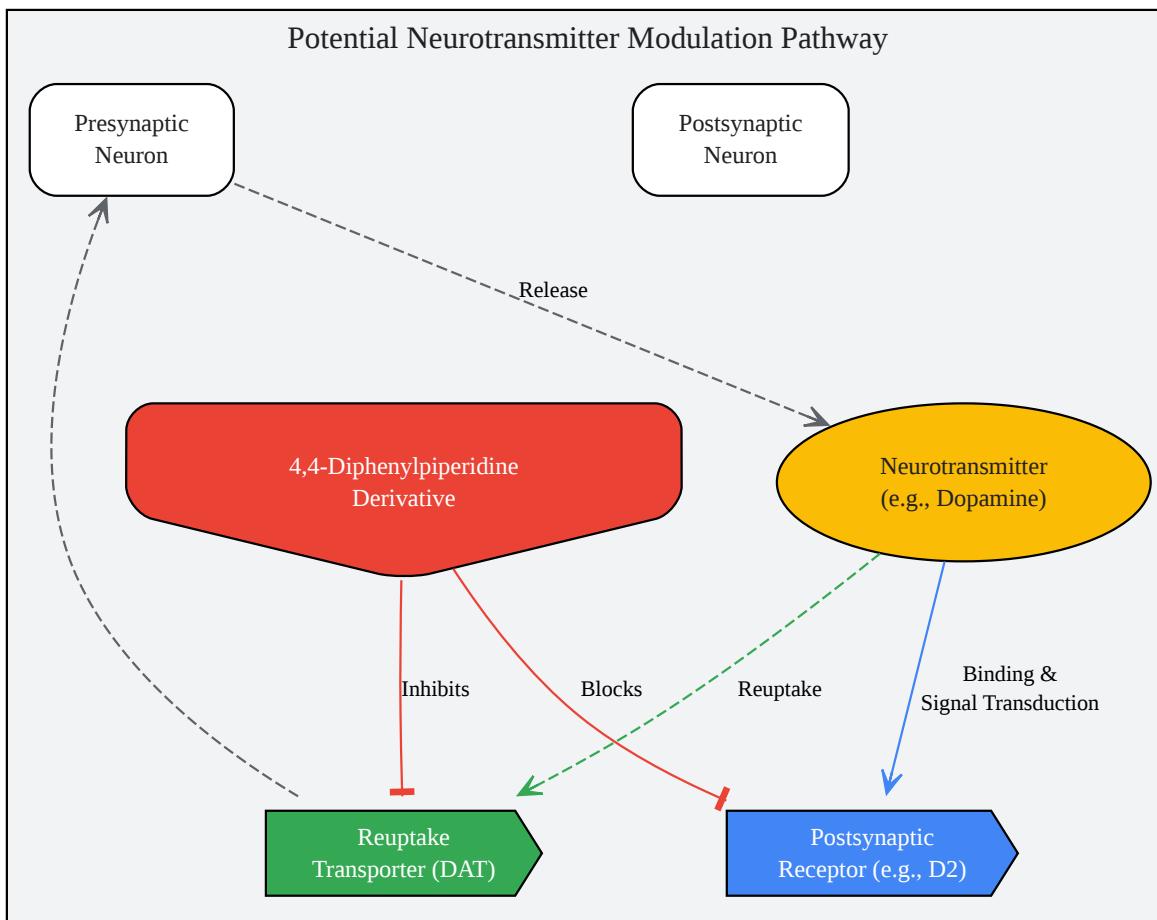
Property	Value	Reference
CAS Number	63675-71-8	[1] [3]
Molecular Formula	C ₁₇ H ₁₉ N·HCl	[1]
Molecular Weight	273.81 g/mol	[1] [3]
Appearance	White to pale brown/tan solid	[1]
Melting Point	> 300 °C (decomposes)	[1]
Purity	≥ 95%	[1]
IUPAC Name	4,4-diphenylpiperidine;hydrochloride	[3]

Synthesis and Purification

While specific industrial synthesis protocols for **4,4-Diphenylpiperidine hydrochloride** are often proprietary, a general manufacturing approach can be logically outlined. A common strategy for creating 4,4-disubstituted piperidines involves the use of a piperidone precursor. The synthesis workflow typically begins with starting materials, proceeds through a key chemical reaction to form the crude product, which is then purified and analyzed to yield the final, high-purity compound.

A representative synthesis could involve a double Grignard reaction on a protected 4-piperidone molecule using phenylmagnesium bromide, followed by deprotection and salt formation with hydrochloric acid. Purification is critical to meet the high-purity standards (≥95%) required for pharmaceutical intermediates and is typically achieved through recrystallization.



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